1-(2-Octadec-9-enoxyethoxy)octadec-9-ene
Description
1-(2-Octadec-9-enoxyethoxy)octadec-9-ene is a symmetrical ether derivative featuring two octadec-9-enyl chains connected via an ethoxyethoxy bridge. Its molecular formula is C₃₈H₇₂O₂, with a molecular weight of approximately 566.98 g/mol.
Properties
CAS No. |
17367-13-4 |
|---|---|
Molecular Formula |
C19H20O10 |
Molecular Weight |
563 g/mol |
IUPAC Name |
1-(2-octadec-9-enoxyethoxy)octadec-9-ene |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37-38-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-38H2,1-2H3 |
InChI Key |
HLSUQUJDDMLNMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCCCCCCCC=CCCCCCCCC |
Synonyms |
1,1'-[Ethylenebis(oxy)]bis[(Z)-9-octadecene] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| 1-(2-Octadec-9-enoxyethoxy)octadec-9-ene | C₃₈H₇₂O₂ | 566.98 | Ether, alkene | Two octadec-9-enyl chains linked by ethoxyethoxy |
| Octadec-9-ene (CAS 5557-31-3) | C₁₈H₃₆ | 252.48 | Alkene | Single unsaturated C18 hydrocarbon chain |
| Oleyl methanesulfonate | C₁₉H₃₈O₃S | 370.56 | Methanesulfonate ester, alkene | C18 chain with terminal sulfonate group (Z-configuration) |
| 1,18-Octadec-9-enedioic acid | C₁₈H₃₂O₄ | 312.44 | Carboxylic acid, alkene | Diacid with central double bond |
| [2,3-bis(octadec-9-enoyloxy)propoxy]phosphonic acid | C₃₉H₇₃O₈P | 725.94 | Phosphonate, ester | Glycerol backbone with two C18 acyl chains |
Key Observations :
- Chain Length and Unsaturation : All compounds share C18 chains with a double bond at the 9th position, but differ in terminal functional groups.
- Functional Groups : The target compound’s ether linkage contrasts with esters (e.g., oleyl methanesulfonate) or carboxylic acids (e.g., 1,18-octadec-9-enedioic acid), impacting polarity and reactivity .
- Molecular Weight : The ethoxyethoxy bridge in the target compound increases its molecular weight significantly compared to simpler analogs like octadec-9-ene .
Functional Trade-offs :
- The target compound’s ether linkage enhances hydrolytic stability compared to ester-based analogs like oleyl methanesulfonate but lacks the reactivity of carboxylic acids in polymerization .
- Octadec-9-ene’s simplicity makes it a cost-effective precursor but limits its utility in advanced formulations .
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